molecular formula C8H5F5 B1390647 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene CAS No. 1138445-26-7

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene

Cat. No. B1390647
M. Wt: 196.12 g/mol
InChI Key: UPYWZWWKWDATNZ-UHFFFAOYSA-N
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Description

“2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of interest in pharmaceutical and agrochemical sciences because deliberately incorporated fluorine atoms often change the chemical properties of the parent molecules by improving the absorption, resistance to metabolism, and pharmacological activities .


Synthesis Analysis

While specific synthesis methods for “2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene” were not found, similar compounds have been synthesized through various methods. For instance, aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers have been synthesized through the base-mediated reaction between phenols and halothane . Another method involves the Regitz diazo transfer reaction from a sulfonyl azide to an active methylene substrate .

Scientific Research Applications

Aromatic Nucleophilic Substitution Mechanism

  • Concerted Mechanism of Aromatic Nucleophilic Substitution : Fluorinated benzenes, including derivatives similar to 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene, have been studied for their behavior in nucleophilic substitution reactions. These reactions are significant for understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmaceuticals (Goryunov et al., 2010).

Structural Studies and Distortions

  • Gas-Phase Electron Diffraction and Computational Study : The structure of trifluorobenzenes, closely related to 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene, has been determined using electron diffraction and computational methods. These studies are crucial in understanding the physical characteristics and potential applications of these compounds (Wann et al., 2007).

Trifluoroethylation in Organic Synthesis

  • Trifluoroethylation of Organoboronic Acids and Esters : The process of trifluoroethylation, which could involve compounds like 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene, has been explored for its utility in medicinal chemistry and related fields. This research provides insights into new methods of synthesizing fluorinated organic molecules (Zhao & Hu, 2012).

Organometallic Chemistry Applications

  • Organometallic Control over Functionalization Reactions : Studies on trifluorobenzenes, similar to 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene, have demonstrated their utility in organometallic chemistry. This research is valuable for developing new methods in organic synthesis and material science (Heiss & Schlosser, 2003).

Synthesis and Characterization Techniques

  • Recent Advances in Synthesis of (1,1-difluoroethyl)arenes : The synthesis methods for compounds like 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene have been extensively studied. These methods are crucial for producing fluorinated organic compounds used in various scientific fields (Li et al., 2018).

properties

IUPAC Name

2-(1,1-difluoroethyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYWZWWKWDATNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258920
Record name 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene

CAS RN

1138445-26-7
Record name 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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